Bromodifluoroacetic acid

描述

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a pivotal area of modern chemical research due to the profound effects that fluorine incorporation can have on the physical, chemical, and biological properties of molecules. uzh.ch The introduction of fluorine can alter a molecule's electronics, lipophilicity, and metabolic stability. uzh.chrsc.org

Bromodifluoroacetic acid and its derivatives are important reagents within this field, primarily serving as sources of the difluoromethyl (CF₂H) or difluorocarbene (:CF₂) moiety. rsc.orgfluoromart.comorganic-chemistry.org The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups like carbinol, thiol, and amide groups, making it highly valuable in the design of new molecules. rsc.org The unique reactivity imparted by the bromine and two fluorine atoms makes this compound a versatile tool for the synthesis of a wide array of fluorinated compounds. lookchem.com

Significance in Contemporary Chemical Synthesis and Biological Sciences

The significance of this compound lies in its role as a versatile building block for introducing fluorine into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals. rsc.orgchemimpex.com Its derivatives, such as ethyl bromodifluoroacetate, are key intermediates in numerous synthetic reactions. fluorine1.runbinno.comenamine-genez.com

In chemical synthesis , this compound and its esters are utilized in a variety of reactions, including:

Difluoromethylation and Difluorocyclopropanation: The thermal decomposition of sodium bromodifluoroacetate generates difluorocarbene, which can react with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.org This method is often more efficient than using the chloro-analogue. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Ethyl bromodifluoroacetate can participate in palladium-catalyzed reactions with aryl boronic acids to introduce the difluoroacetate (B1230586) group. fluoromart.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions involving this compound derivatives have been developed for N-formylation of amines, deoxytrifluoromethylation of alcohols, and the synthesis of functionalized heterocycles. fluoromart.commdpi.com

Reformatsky-type Reactions: These reagents are employed in Reformatsky-type reactions to create β-hydroxy-α,α-difluoro amides. researchgate.net

In the biological sciences , the incorporation of the difluoromethyl group from this compound derivatives into bioactive molecules is a key strategy in medicinal chemistry. lookchem.com This is because the C-F bond can enhance metabolic stability and the CF₂H group can modulate a compound's binding affinity to biological targets. chemimpex.com For instance, aryl difluoromethyl ethers, synthesized using this compound, are found in several anti-inflammatory drugs and other clinically significant molecules. rsc.org Bromodifluoroacetyl derivatives have also been investigated for their potential as anti-cancer agents.

Historical Development of this compound Research

The exploration of this compound and its derivatives is part of the broader advancement of organofluorine chemistry. Early methods for its synthesis often involved harsh conditions and reagents. For example, the hydrolysis of 1,1-difluorotetrahaloethanes like CF₂BrCFClBr or CF₂BrCBr₂ with oleum (B3057394), often catalyzed by mercury compounds, was a common approach to produce bromodifluoroacetyl halides, which could then be converted to the acid or its esters. fluorine1.rugoogle.com These methods, however, suffered from drawbacks such as low yields and the use of toxic mercury catalysts. google.com

A significant advancement came with the development of methods that avoided these hazardous materials. For instance, a process was developed to convert 1,1-difluoro-1,2-dibromodihaloethane with oleum to the corresponding bromodifluoroacetyl halide, which could then be directly reacted with water or an alcohol. google.comgoogle.com More recent research has focused on developing even milder and more efficient synthetic routes. One such method involves the reaction of tetrafluoroethylene (B6358150) with bromine chloride in chlorosulfonic acid to produce 2-bromotetrafluoroethyl chlorosulfate, which can then be readily converted to this compound derivatives in high yield. fluorine1.ru

The development of new reagents and reaction conditions continues to be an active area of research. For example, sodium bromodifluoroacetate was introduced as an effective difluorocarbene source in 2010, offering advantages over the more traditional sodium chlorodifluoroacetate, such as lower reaction temperatures and easier handling. organic-chemistry.orgresearchgate.net Recent studies have also highlighted the use of this compound for the direct difluoromethylation of phenols, providing a streamlined approach to valuable aryl difluoromethyl ethers. rsc.orgnih.govrsc.org

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 354-08-5 | C₂HBrF₂O₂ | 174.93 | 134 |

| Ethyl bromodifluoroacetate | 667-27-6 | C₄H₅BrF₂O₂ | 202.98 | 111-112 |

| Sodium bromodifluoroacetate | 27824-18-8 | C₂BrF₂NaO₂ | 196.91 | N/A |

| Chlorodifluoroacetic acid | 76-04-0 | C₂HClF₂O₂ | 130.48 | 122 |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl bromodifluoroacetate |

| Sodium bromodifluoroacetate |

| Chlorodifluoroacetic acid |

| 2-Bromotetrafluoroethyl chlorosulfate |

| 1,1-difluoro-1,2-dibromodihaloethane |

| 1,1-difluorotetrabromoethane |

| 1,2-dibromo-tetrafluoroethane |

| bromodifluoroacetyl halide |

| bromodifluoroacetyl fluoride (B91410) |

| bromodifluoroacetyl chloride |

| bromodifluoroacetyl bromide |

| tetrafluoroethylene |

| bromine chloride |

| chlorosulfonic acid |

| oleum |

| mercury(II) oxide |

| aryl boronic acids |

| aryl difluoromethyl ethers |

| cinnamyl bromodifluoroacetate |

| dibromofluoroacetyl fluoride |

| 1,1,2-trifluoro-1,2-dibromo-2-chloroethane |

| methyl bromodifluoroacetate |

| Phenyl bromodifluoroacetate |

| N-formamides |

| difluorinated pseudopeptides |

| gem-difluorocyclopropanes |

| gem-difluorocyclopropenes |

| siloxydifluorocyclopropanes |

| β-hydroxy-α,α-difluoro amides |

| Roflumilast |

| Pantoprazole |

| AZD0780 |

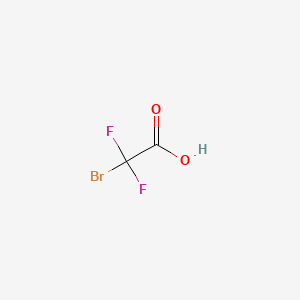

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378334 | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-08-5 | |

| Record name | 2-Bromo-2,2-difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Bromodifluoroacetic Acid and Its Precursors

Classical and Emerging Synthesis Routes for Bromodifluoroacetic Acid

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and challenges. These routes often begin with readily available halogenated hydrocarbons.

Synthesis via Halogenated Ethanes (e.g., from 1,1-difluorotetrahaloethanes)

A prevalent method for synthesizing this compound derivatives involves the hydrolysis of 1,1-difluorotetrahaloethanes. fluorine1.ru For instance, compounds such as 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br) can be converted to bromodifluoroacetyl halides using oleum (B3057394) (fuming sulfuric acid). google.comgoogle.com This process typically involves the reaction of the halogenated ethane (B1197151) with oleum containing a high concentration of sulfur trioxide (SO₃), often between 50% and 70%. google.comgoogle.com The reaction is conducted at elevated temperatures, generally between 40°C and 100°C, which allows for the continuous vaporization of the resulting bromodifluoroacetyl halide from the reaction medium. google.com

The intermediate acyl halide is then directly reacted with water to produce this compound or with an alcohol to yield the corresponding ester. google.comgoogle.com This approach is advantageous as it can produce high yields without the need for catalysts and utilizes industrially available starting materials. google.com

Mercury compounds have also been used as catalysts in the hydrolysis of 1,1-difluorotetrahaloethanes like CF₂BrCFClBr, CF₂BrCBr₃, and CF₂BrCF₂Br with oleum. fluorine1.rugoogle.comgoogle.com For example, the hydrolysis of CF₂BrCBr₃ with 30% oleum in the presence of mercuric and mercurous sulfate, followed by reaction with ethanol (B145695), gives ethyl bromodifluoroacetate. google.comgoogle.com Similarly, the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with 60% oleum has been accomplished using catalysts such as zinc sulfate, copper oxide, manganese oxide, zinc oxide, and iron(III) oxide. google.comgoogle.com

A two-step process starting from tetrafluoroethylene (B6358150) has also been developed. fluorine1.ru Tetrafluoroethylene is first reacted with bromine chloride in chlorosulfonic acid to form 2-bromotetrafluoroethyl chlorosulfate. fluorine1.ru This intermediate is then converted to ethyl bromodifluoroacetate by reaction with ethanol in the presence of a base. fluorine1.ru

| Starting Material | Reagents | Product | Yield | Reference |

| CF₂BrCCl₂Br | 1. Oleum (65% SO₃) 2. Ethanol | Ethyl bromodifluoroacetate | High | google.comgoogle.com |

| CF₂BrCBr₃ | 1. Oleum (30%), HgSO₄, Hg₂SO₄ 2. Ethanol | Ethyl bromodifluoroacetate | 60.5% | google.comgoogle.com |

| BrCF₂CFClBr | 1. Oleum (40%), HgO 2. Ethanol | Ethyl bromodifluoroacetate | - | google.comgoogle.com |

| Tetrafluoroethylene | 1. BrCl, ClSO₃H 2. Ethanol, Triethylamine | Ethyl bromodifluoroacetate | Good | fluorine1.ru |

Preparation from Brominated Acetic Acid and Hydrogen Fluoride (B91410)

An alternative synthesis route starts from brominated acetic acid. In this method, bromoacetic acid (CH₂BrCOOH) is reacted with hydrogen fluoride (HF) to produce fluorobromoacetic acid (CH₂BrCOF). This intermediate is subsequently treated with fluorine gas (F₂) to yield this compound.

Catalytic Distillation Processes in this compound Synthesis

Catalytic distillation has emerged as a process to enhance the synthesis of this compound, leading to improved purity and yield. bakhtiniada.rufluoromart.com This technique has been experimentally studied for the transesterification of methyl and ethyl esters of this compound with trifluoroacetic acid, using sulfuric acid as a catalyst. bakhtiniada.ru The reaction is carried out in the bottom of a distillation column, and by varying the heat duty, this compound with a purity exceeding 97.0 mol% and a product yield of 87.4% has been achieved. bakhtiniada.ru

Synthesis of this compound Derivatives

The carboxyl group of this compound allows for the formation of various derivatives, which are themselves important reagents in organic synthesis.

Esterification Processes (e.g., Ethyl Bromodifluoroacetate)

Ethyl bromodifluoroacetate is a significant derivative and can be synthesized through several esterification methods. A direct approach involves reacting this compound with ethanol in the presence of a catalytic amount of sulfuric acid. The resulting ester can be purified by distillation.

As mentioned previously, a common industrial route involves the reaction of a bromodifluoroacetyl halide, generated in situ from a 1,1-difluorotetrahaloethane, with an alcohol like ethanol. google.comgoogle.com For example, bromodifluoroacetyl halide is continuously extracted from the primary reaction medium and brought into contact with an alcohol at a temperature up to the alcohol's reflux temperature. google.com This method is particularly applicable for producing ethyl bromodifluoroacetate. google.comgoogle.com

Another route to ethyl bromodifluoroacetate involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in sulfolane, which proceeds over 12 hours at 100°C with a 31% yield. wikipedia.org Furthermore, a two-step process starting from tetrafluoroethylene has been shown to be a convenient laboratory-scale synthesis. fluorine1.ru

| Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| This compound, Ethanol | H₂SO₄ (catalyst) | - | - |

| 1,2-dibromo-1,1-difluoro-2,2-dichloroethane, Ethanol | Oleum (65% SO₃) | High | google.comgoogle.com |

| Ethyl fluorosulfonoxydifluoroacetate, Sodium bromide | Sulfolane, 100°C | 31% | wikipedia.org |

| Tetrafluoroethylene | 1. BrCl, ClSO₃H 2. Ethanol, Triethylamine | Good | fluorine1.ru |

Acyl Halide and Amide Formation

Bromodifluoroacetyl halides, such as the chloride and bromide, are key intermediates in the synthesis of this compound and its esters. google.comgoogle.com Bromodifluoroacetyl chloride has been utilized as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams. wikipedia.org Bromodifluoroacetyl bromide is noted for its high reactivity due to the presence of both bromine and fluorine atoms, which enhances its electrophilicity and makes it suitable for acylation reactions. scbt.com

Bromodifluoroacetamides are another important class of derivatives. nih.govrsc.orgrsc.orgchemrxiv.org They can be synthesized and are used in various reactions, such as the copper-catalyzed [3+1] cyclization with cyclopropenes or diazo compounds to produce α,α-difluoro-β-lactams. nih.govrsc.org They also participate in the zinc-promoted Reformatsky reaction with aldimines to give α,α-difluoro-β-amino amides in good yields. rsc.orgchemrxiv.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its precursors. acs.org Research in this area focuses on developing more environmentally benign and efficient synthetic routes.

One notable green approach involves the use of solvent-free reaction conditions. For instance, the substitution of oleum (sulfuric acid as a solvent) with solvent-free sulfur trioxide for the oxidative dechlorination of 1,1,2-trifluoro-1,2,2-trichloroethane achieves the desired transformation without the production of spent acid, thereby reducing environmental pollution. google.com This method also incorporates the recycling of catalysts, further enhancing its green credentials. google.com

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful green tool in organic synthesis. nottingham.ac.uk This technique has been explored for reactions involving this compound. For example, a photoredox-catalyzed hydrocarboxymethylation of alkenes using this compound as the precursor has been developed. chinesechemsoc.org This method proceeds under mild conditions at room temperature, offering an alternative to classical methods that often require multiple steps and have lower conversion efficiencies. chinesechemsoc.org However, some photoredox methods may still rely on costly iridium-based photocatalysts, which can limit their large-scale applicability. rsc.org

The development of synthetic methods with high atom economy is a core tenet of green chemistry. acs.org Addition reactions, such as the reaction of this compound esters with alkenes, are advantageous as they incorporate most of the atoms from the reactants into the final product, generating minimal waste. google.com This makes them suitable for environmentally friendly, large-scale industrial production. google.com

Furthermore, efforts are being made to replace hazardous reagents used in traditional syntheses. For example, some older methods for preparing this compound precursors involved the use of toxic mercury(II) oxide (HgO), which poses significant environmental risks and complicates industrial scaling. Modern green chemistry approaches actively seek to avoid such toxic materials. A streamlined, single-step approach for the difluoromethylation of phenols using inexpensive this compound demonstrates a move towards more practical and environmentally conscious synthesis. rsc.orgrsc.org

Table 1: Comparison of Synthetic Approaches for this compound & Derivatives

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses oleum (fuming sulfuric acid), leading to spent acid waste. google.comgoogle.com | Aims for solvent-free conditions (e.g., using neat sulfur trioxide) or uses safer solvents like water. acs.orggoogle.com |

| Catalysts | May use toxic heavy metals like mercury(II) oxide (HgO). google.com | Employs recyclable catalysts or metal-free systems like photoredox catalysis. google.comnottingham.ac.uk |

| Energy Input | Can require elevated temperatures. | Utilizes ambient temperatures and visible light (photocatalysis). chinesechemsoc.org |

| Byproducts | Can generate significant amounts of waste, such as spent acid. google.com | Designed for high atom economy, minimizing waste generation. acs.orggoogle.com |

| Reaction Steps | May involve multiple steps, including the use of protecting groups. acs.orgchinesechemsoc.org | Focuses on one-pot reactions and avoids derivatization to improve efficiency. rsc.orgresearchgate.net |

Industrial Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of process parameters to ensure safety, efficiency, and cost-effectiveness. chemrxiv.org

A key consideration for industrial scale-up is the choice of reactor configuration. Continuous-flow systems are often preferred over batch reactors for large-scale production. cambrex.comlookchem.com Continuous-flow reactors, such as continuous stirred-tank reactors (CSTRs), offer better control over reaction parameters, improved heat transfer, and enhanced safety. cambrex.com For the oleum-mediated synthesis, using a continuous-flow system with distillation columns can outperform batch reactors by effectively minimizing the retrograde condensation of sulfur trioxide.

Material compatibility is another critical factor. The corrosive nature of reagents like oleum, sulfur trioxide, and hydrobromic acid necessitates the use of corrosion-resistant reactors. apolloscientific.co.uk Glass-lined reactors are often employed to withstand the harsh acidic conditions.

Process optimization is crucial for maximizing yield and purity while minimizing costs. In the synthesis from 1,1-difluoro-1,2-dibromodihaloethanes, the reaction temperature is typically maintained between 40°C and 100°C at atmospheric pressure. google.com This allows for the continuous vaporization and extraction of the bromodifluoroacetyl halide product from the reaction medium. google.com Subsequent hydrolysis or alcoholysis must also be controlled; for instance, maintaining the hydrolysis reactor at 25°C helps prevent side reactions.

Purification of the final product is a significant step in the industrial process. Liquid-liquid extraction is a common method, with solvents like isopropyl ether being favored due to their ability to selectively partition this compound, achieving high recovery efficiency. To achieve high purity (≥99%), purification steps may include the use of sodium sulfite (B76179) to reduce residual bromine, which is a potential impurity from incomplete reactions.

Waste management and reagent recycling are also vital for sustainable and economical industrial production. Methods that allow for the recycling of catalysts and the avoidance of large volumes of toxic waste are increasingly being adopted. google.com The development of a "temperature oscillation method" has been reported as an environment-friendly technique that reduces production costs for related compounds. google.com The challenges in scaling up production include the high cost of certain fluorinating reagents, the need for specialized equipment, and the stringent safety standards required for handling hazardous materials. chemrxiv.org Despite these challenges, the industrial production of this compound is established, with some suppliers indicating a production capacity of up to 100 metric tons per month. lookchem.com

Table 2: Key Parameters for Industrial Scale-Up of this compound Production

| Parameter | Consideration | Details |

|---|---|---|

| Reactor Type | Continuous vs. Batch | Continuous-flow systems (e.g., CSTRs with distillation columns) are preferred for better control and efficiency. cambrex.com |

| Materials of Construction | Corrosion Resistance | Glass-lined reactors are necessary to handle corrosive reagents like oleum and SO₃. |

| Reaction Temperature | Process Control | Typically 40°C - 100°C for the main reaction; hydrolysis controlled at ~25°C to prevent side reactions. google.com |

| Pressure | Safety and Efficiency | Reactions are often carried out at atmospheric pressure. google.com |

| Purification Method | Product Isolation | Liquid-liquid extraction using solvents like isopropyl ether (92-95% recovery); use of sodium sulfite to remove bromine impurities. |

| Yield & Purity | Economic Viability | The oleum-mediated route can achieve yields up to 80% and purity of ≥99%. |

| Waste Management | Environmental & Cost | Focus on catalyst recycling and avoiding spent acid production by using solvent-free reagents. google.com |

Chemical Reactivity and Mechanistic Studies of Bromodifluoroacetic Acid and Its Derivatives

Role as a Difluorocarbene Precursortcichemicals.comresearchgate.net

Bromodifluoroacetic acid and its derivatives are well-established precursors for generating difluorocarbene (:CF₂), a highly reactive intermediate for introducing difluoromethylene (-CF₂-) groups into organic molecules. researchgate.netresearchgate.net Difluorocarbene is a moderately electrophilic species that readily reacts with electron-rich substrates. cas.cn

Salts of this compound, such as sodium bromodifluoroacetate (BrCF₂COONa), are effective reagents for the generation of difluorocarbene. researchgate.net This process typically involves the thermal decarboxylation of the salt. researchgate.net For instance, heating sodium bromodifluoroacetate in a solvent like diglyme (B29089) at temperatures around 150°C leads to the formation of difluorocarbene. researchgate.net This carbene can then be trapped in situ by various alkenes to form gem-difluorocyclopropanes in high yields. researchgate.net

Compared to its chloro-analogue, sodium chlorodifluoroacetate (ClCF₂COONa), sodium bromodifluoroacetate is often more efficient and easier to handle, as it is less hygroscopic and generates difluorocarbene under milder conditions. researchgate.netgoogle.com This allows for the difluorocyclopropanation of a wider range of substrates, including those that are thermally sensitive. researchgate.netgoogle.com

Table 1: Comparison of Difluorocarbene Precursors for the Difluorocyclopropanation of 1,1-Diphenylethylene (B42955) researchgate.net

| Precursor | Temperature (°C) | Yield (%) |

| Sodium bromodifluoroacetate | 150 | 99 |

| Sodium chlorodifluoroacetate | 180 | Lower Yields |

This table is based on data reported for the reaction with 1,1-diphenylethylene in diglyme. researchgate.net

The utility of this compound derivatives extends to ethyl bromodifluoroacetate (BrCF₂CO₂Et), which can also serve as a difluorocarbene source. mdpi.comresearchgate.net This reaction is typically promoted by a base, such as lithium hydroxide (B78521) or cesium carbonate, and proceeds through the in situ hydrolysis of the ester followed by decarboxylation and debromination. researchgate.net

The generation of difluorocarbene from bromodifluoroacetate salts or esters follows a well-defined mechanistic pathway. mdpi.comresearchgate.netresearchgate.net The process is initiated by the loss of a carboxyl group (decarboxylation) from the bromodifluoroacetate anion (BrCF₂COO⁻) to form a bromodifluoromethyl anion (BrCF₂⁻). researchgate.netcas.cn This intermediate is unstable and rapidly eliminates a bromide ion (debromination) to yield the singlet difluorocarbene (:CF₂). mdpi.comresearchgate.netcas.cn

The general mechanism is as follows:

Deprotonation/Salt Formation: In the case of the acid or ester, a base is required to form the carboxylate salt in situ. researchgate.net

Decarboxylation: The bromodifluoroacetate anion loses CO₂. BrCF₂COO⁻ → [BrCF₂⁻] + CO₂

Debromination (α-elimination): The resulting bromodifluoromethyl anion eliminates a bromide ion to form difluorocarbene. [BrCF₂⁻] → :CF₂ + Br⁻

This tandem decarboxylation-debromination sequence makes this compound and its derivatives reliable sources of difluorocarbene for various synthetic applications, including the synthesis of gem-difluorocyclopropanes and the difluoromethylation of nucleophiles. researchgate.netresearchgate.net

Generation of Difluorocarbene from this compound Salts

Radical Reactions Initiated by this compound Derivativesmdpi.comnih.govchemrxiv.org

Derivatives of this compound are effective precursors for generating difluoroalkyl radicals, which can participate in a range of radical-mediated transformations, including addition and cyclization reactions. mdpi.comnih.govchemrxiv.org These reactions are often catalyzed by transition metals, particularly copper. mdpi.comnih.gov

The key step in initiating radical reactions with this compound derivatives is the generation of a difluoroalkyl radical (•CF₂R). This is commonly achieved through a single electron transfer (SET) process. mdpi.comnih.gov In copper-catalyzed systems, a Cu(I) species acts as the electron donor. mdpi.com The Cu(I) complex transfers a single electron to the ethyl bromodifluoroacetate substrate, leading to the cleavage of the carbon-bromine bond. mdpi.comnih.gov This SET process generates a difluoroacetyl radical (•CF₂CO₂Et) and a Cu(II) species. mdpi.com

The SET-initiated radical generation can be summarized as: Cu(I) + BrCF₂CO₂R → [Cu(I)---BrCF₂CO₂R] → •CF₂CO₂R + Cu(II)Br

This radical generation method is central to numerous copper-catalyzed reactions, including difluoroalkylation and cyclization processes. mdpi.comnih.gov Mechanistic investigations, including radical trapping experiments, have confirmed the involvement of these radical intermediates. mdpi.com Photoredox catalysis, using visible light and a suitable photocatalyst, can also induce SET to generate radical species from this compound derivatives. rsc.orgresearchgate.net

Once generated, the difluoroalkyl radical can undergo addition to unsaturated systems like alkenes and alkynes. mdpi.comnih.gov This initial addition creates a new radical intermediate, which can then be trapped or participate in subsequent cyclization reactions to form various heterocyclic and carbocyclic structures. mdpi.comnih.govacs.org

Copper-catalyzed reactions have been developed for various transformations:

Intramolecular Oxydifluoroalkylation: Hydroxyl-containing alkenes can undergo cyclization with ethyl bromodifluoroacetate to form fluoroalkylated tetrahydrofurans. mdpi.com

Difluoroalkylation of Alkenyl Carboxylic Acids: This reaction yields high-value lactones containing a CF₂ group. mdpi.comnih.gov

Bromodifluoroacetylation Cyclization: The reaction of this compound derivatives with certain substrates can trigger radical addition/cyclization/bromination sequences to yield functionalized heterocycles with vinyl C-bromine bonds. mdpi.comnih.gov

Multicomponent Reactions: this compound derivatives can act as a C1-synthon in photoinduced multicomponent reactions to construct complex heterocyclic systems like pyrimido[1,2-b]indazole derivatives. acs.org

Table 2: Examples of Radical Cyclization Reactions with this compound Derivatives mdpi.comnih.gov

| Substrate Type | Product Type | Catalyst System |

| Hydroxyl-containing Alkenes | Fluoroalkylated Tetrahydrofurans | Copper(I) |

| Alkenyl Carboxylic Acids | Difluoroalkyl Lactones | Copper(I) |

| Amine-containing Olefins | Difluorinated Nitrogen Heterocycles | Copper(I) |

| Biaryl Ynones | Difluoromethylated Spiro[5.5]trienones | Copper(I) |

These radical-based methods provide a powerful strategy for synthesizing complex fluorine-containing molecules under relatively mild conditions. mdpi.comnih.gov

Single Electron Transfer (SET) Mechanisms

Nucleophilic and Electrophilic Reactivity Profilesresearchgate.netfluoromart.com

This compound and its derivatives exhibit a versatile reactivity profile, capable of acting as both electrophiles and precursors to nucleophilic or electrophilic species. cymitquimica.comresearchgate.netfluoromart.com The presence of the electron-withdrawing fluorine atoms and the bromine leaving group makes the carbonyl carbon and the α-carbon susceptible to attack. cymitquimica.com

Ethyl bromodifluoroacetate, in particular, demonstrates a notable "triple mode of alkylation," where its reaction pathway is dependent on the nature of the nucleophile and the base employed. researchgate.netfluoromart.com

Difluorocarbene Precursor (Electrophilic Carbene): With soft nucleophiles like tosyl-protected anilines or electron-deficient phenols, and in the presence of bases like lithium hydroxide or cesium carbonate, ethyl bromodifluoroacetate acts as a source of electrophilic difluorocarbene, leading to N- or O-difluoromethylation. researchgate.net This proceeds via the hydrolysis/decarboxylation/debromination pathway described previously. researchgate.net

N-Ethylation (Electrophilic Ester): When a different base, such as 4-N,N-dimethylaminopyridine (DMAP), is used with tosyl-protected anilines, the reaction pathway shifts. Instead of hydrolysis, a nucleophilic attack occurs at the ethyl group of the ester, resulting in N-ethylation of the amine. researchgate.net

S-(ethoxycarbonyl)difluoromethylation (Electrophilic α-carbon): With highly nucleophilic species like thiophenols, a direct Sₙ2 attack on the α-carbon occurs, displacing the bromide ion. researchgate.net This reaction is rapid and precedes ester hydrolysis, leading to the formation of an S-(ethoxycarbonyl)difluoromethylated product. researchgate.net

This divergent reactivity highlights the compound's electrophilic character at multiple sites. researchgate.net Furthermore, this compound itself can undergo typical carboxylic acid reactions, such as forming salts and esters. cymitquimica.com The bromine atom can also be replaced in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound and its derivatives are susceptible to nucleophilic substitution reactions, where the bromine atom, acting as a leaving group, is displaced by a nucleophile. cymitquimica.com This reactivity is fundamental to many of its applications in organic synthesis. For instance, the cesium salt of this compound (BrCF2CO2Cs) can react with phenolates and thiophenolates, leading to the formation of difluoromethylated products. rsc.org Mechanistically, these reactions can proceed through different pathways depending on the nucleophile and reaction conditions. While some transformations follow a classic SN2 mechanism, others may involve radical pathways, especially under photolytic conditions where the generation of CF2 radicals can occur. The reactivity of ethyl bromodifluoroacetate, an ester derivative, showcases this diversity. It can undergo N- or O-difluoromethylation with certain nucleophiles, while with others, it can lead to N-ethylation or S-(ethoxycarbonyl)difluoromethylation. researchgate.net

A notable application of this reactivity is in the synthesis of N-formamides from various amines using ethyl bromodifluoroacetate in the presence of a copper catalyst. fluoromart.compeeref.com This transformation proceeds through a tandem sequence of amination, hydrolysis, and decarboxylation. peeref.com

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has significantly expanded the utility of this compound and its derivatives, enabling a wide range of important chemical transformations. mdpi.com Catalysts based on palladium, copper, and other metals have been successfully employed in various difluoroalkylation and cross-coupling reactions. fluoromart.commdpi.comnih.gov

Palladium-Catalyzed Reactions (e.g., Difluoromethylation of Aryl Boronic Acids)

Palladium catalysts are highly effective in promoting the difluoromethylation of aryl boronic acids and their derivatives using this compound derivatives. fluoromart.comnih.gov This method provides a direct route to aryldifluoromethylated compounds, which are valuable in drug discovery and development. nih.govresearchgate.net The reaction typically involves the cross-coupling of an aryl boronic acid with a bromodifluoroacetate, such as ethyl bromodifluoroacetate. rsc.orgnih.gov Mechanistic investigations suggest that these reactions may proceed through a single electron transfer (SET) pathway. nih.govresearchgate.net

Recent advancements have focused on developing more efficient and practical protocols. For example, the ex-situ generation of difluoroiodomethane (B73695) (DFIM) from this compound and sodium iodide, followed by its immediate use in a palladium-catalyzed difluoromethylation of aryl boronic acids, has been reported. au.dkau.dk This two-chamber reactor setup allows for the use of near stoichiometric amounts of the difluoromethylating agent. au.dkau.dk Furthermore, a two-step, one-pot procedure for the C-H borylation of (hetero)arenes followed by palladium-catalyzed difluoromethylation has been developed, offering excellent site-selectivity. rsc.org

| Aryl Boronic Acid Derivative | Difluoromethylating Agent | Catalyst/Conditions | Product | Key Finding |

|---|---|---|---|---|

| (Hetero)arylboronic acids and esters | Chlorodifluoromethane | Pd-catalyst | (Hetero)aryldifluoromethane | Demonstrates the use of a gaseous difluorocarbene source. rsc.org |

| Aryl boronic acids | Ethyl bromodifluoroacetate | Pd-catalyst | Aryldifluoromethyl acetate | Broad substrate scope and good functional group tolerance. rsc.org |

| Aryl boronic acids | BrCF₂P(O)(OEt)₂ | Pd-catalyst | Difluoromethylated/tetrafluoroethylated arenes and ketones | Controllable reaction affording four distinct product types. rsc.org |

| Aryl boronic acids and derivatives | ICF₂H (generated ex-situ from this compound) | Pd-catalyst, two-chamber reactor | Aryldifluoromethane | Efficient generation and use of the difluoromethylating agent. au.dkau.dk |

Copper-Catalyzed Reactions (e.g., Difluoroalkylation, N-Formylation)

Copper catalysts have proven to be versatile in mediating reactions involving this compound and its derivatives, leading to various difluoroalkylated products and N-formamides. fluoromart.commdpi.com

Difluoroalkylation: Copper-catalyzed difluoroalkylation reactions often utilize derivatives of this compound, such as ethyl bromodifluoroacetate, to introduce the CF2 group into various organic molecules. mdpi.com These reactions can proceed through radical pathways, where the copper catalyst facilitates the generation of a difluoroalkyl radical. mdpi.com For instance, the copper-catalyzed reaction of this compound derivatives with alkenyl carboxylic acids leads to the formation of difluoroalkylated lactones. mdpi.com Similarly, the C-H difluoroalkylation of aldehyde hydrazones with functionalized difluoromethyl bromides can be achieved under copper catalysis. acs.orgacs.org

N-Formylation: A notable application of copper catalysis is the N-formylation of amines using ethyl bromodifluoroacetate. fluoromart.compeeref.com This reaction provides a smooth and efficient method for the synthesis of N-formamides from a wide range of primary, secondary, and cyclic arylamines, as well as aliphatic amines, in moderate to excellent yields. peeref.com The process involves a tandem amination/hydrolysis/decarboxylation sequence. peeref.com

| Substrate | Reagent | Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Amines (primary, secondary, cyclic aryl, aliphatic) | Ethyl bromodifluoroacetate | Copper | N-formamides | Tandem amination/hydrolysis/decarboxylation. peeref.com |

| Alkenyl carboxylic acids | This compound derivatives | Copper(I) | Difluoroalkyl lactones | Proceeds via a likely free-radical pathway. mdpi.com |

| Aldehyde hydrazones | Functionalized difluoromethyl bromides | Copper(II) | α,α-difluoro-β-keto hydrazones | Direct C-H difluoroalkylation. acs.org |

| Alcohols | Phenyl bromodifluoroacetate | Copper(I) | Trifluoromethanes | Catalytic one-step deoxytrifluoromethylation. kuleuven.be |

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for activating this compound and its derivatives under mild conditions, enabling a variety of transformations. chinesechemsoc.orgchinesechemsoc.org This approach typically involves the use of a photocatalyst, often an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer processes. rsc.orgchinesechemsoc.org

In a typical photoredox cycle involving this compound, the excited state of the photocatalyst can be quenched by the cesium salt of this compound (BrCF2CO2Cs). rsc.org This leads to the generation of a difluorocarbene species, which can then react with various nucleophiles. rsc.org Alternatively, photoredox catalysis can be used to generate difluoroalkyl radicals from this compound derivatives. mdpi.com For example, the combination of a copper catalyst and an iridium photocatalyst can promote the reaction of ethyl bromodifluoroacetate with alkenes and boronic acids. mdpi.com

A significant application of this methodology is the hydrocarboxymethylation of alkenes using this compound in the presence of an iridium photocatalyst and a hydrogen atom donor. chinesechemsoc.orgchinesechemsoc.org This reaction provides a direct and mild route to a range of aliphatic carboxylic acids. chinesechemsoc.orgchinesechemsoc.org

Computational Chemistry in Elucidating Reaction Pathways and Designing Catalysts

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of reactions involving this compound and for the rational design of new catalysts and reaction conditions. rsc.orgcatalysis.blog Methods such as Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, which helps in identifying transition states and reaction intermediates. catalysis.blog

By modeling reaction pathways, computational studies can provide valuable insights that complement experimental findings. For instance, quantum chemical calculations can be used to predict the feasibility of different reaction pathways, such as nucleophilic substitution versus radical-mediated processes. In the context of transition metal catalysis, computational modeling can help elucidate the role of the metal center and ligands in the catalytic cycle. rsc.org This understanding is crucial for optimizing existing catalytic systems and for the in-silico design of more efficient and selective catalysts.

For example, computational studies have been used to investigate the mechanism of palladium-catalyzed difluoromethylation reactions, supporting the proposed single electron transfer pathway. rsc.org Similarly, in photoredox catalysis, computational modeling can help to understand the energetics of the electron transfer steps and the subsequent radical reactions. rsc.org The artificial force induced reaction (AFIR) method is a powerful tool for exploring reaction pathways and has been used to predict the products of complex reactions. rsc.org

Quantum Chemical Calculations for Reaction Prediction

Quantum chemical calculations have become indispensable for analyzing and predicting reaction mechanisms. rsc.orgnih.gov These computational methods can estimate chemical reaction pathways, including the energies of transition states and equilibrium structures, allowing researchers to predict unknown reactions and optimize known ones before undertaking extensive experimental work. rsc.orgnih.gov

One of the advanced techniques in this field is the use of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method. rsc.org This approach systematically explores potential reaction pathways by applying a virtual force in quantum chemical calculations to guide the system from reactants to products. rsc.org By combining this with kinetic simulations, it's possible to predict not only the potential products of a reaction but also their expected yields under specific conditions. rsc.org

A notable application of this predictive power was demonstrated in a study exploring the synthesis of difluoroglycine. rsc.org Quantum chemical calculations were employed to investigate the possible reaction pathways involving ammonia, a difluorocarbene precursor (the bromodifluoromethyl anion), and carbon dioxide. The calculations, using the AFIR method followed by kinetic modeling, predicted the formation of difluoroglycine with a computational yield of 69.6%. Crucially, the calculations also predicted the formation of this compound as a significant side product with a yield of 29.3%. rsc.org This ability to foresee potential side products is invaluable for optimizing reaction conditions to favor the desired product. rsc.org

Table 1: Predicted Product Yields in the Computational Study of Difluoroglycine Synthesis

| Predicted Product | Computational Yield (%) |

|---|---|

| Difluoroglycine | 69.6 |

| This compound | 29.3 |

Data sourced from a study utilizing the Artificial Force Induced Reaction (AFIR) method and rate constant calculations to predict reaction outcomes. rsc.org

This example underscores the capability of quantum chemical calculations to provide detailed mechanistic insights and to quantitatively predict the outcomes of complex reactions involving precursors to this compound. rsc.org Such computational foresight is instrumental in guiding the development of new, efficient synthetic routes. rsc.org

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infomdpi.com In the realm of chemistry, DFT has become a fundamental tool for understanding and predicting chemical reactivity. d-nb.infofrontiersin.org It provides a framework for calculating various molecular properties and reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which help to rationalize and predict the behavior of molecules in chemical reactions. mdpi.comfrontiersin.orgnih.gov The Fukui function, another DFT-derived concept, is particularly important for identifying the most reactive sites within a molecule. d-nb.info

The reactivity of this compound and its derivatives is often harnessed in reactions that proceed through radical intermediates. For instance, copper-catalyzed reactions of this compound derivatives can generate difluoroalkyl radicals. mdpi.com These radicals can then participate in a variety of transformations, including addition, cyclization, and bromination sequences to form complex heterocyclic structures. mdpi.com While experimental mechanistic studies, such as those involving radical scavengers, can suggest the involvement of radicals, DFT calculations can provide a more detailed picture.

Computational studies, often employing DFT, are used to explore the feasibility of proposed reaction mechanisms. For example, in a photoredox-catalyzed cyclization of bromodifluoroethylamines, computational studies using the wB97X-D/6-31G* theoretical model were performed to probe competing reaction pathways. nottingham.ac.uk These calculations revealed large energy barriers for potential side reactions, such as 1,4- and 1,6-hydrogen atom transfer (HAT) pathways, thereby supporting the observed reaction outcome. nottingham.ac.uk

Similarly, DFT calculations can elucidate the energetics of different cyclization pathways. In one study, calculations at the M06-2X/6–311+G(2df,p)//M06-L/6-31G(d) level of theory were used to confirm that the transition state free energy for a 5-exo cyclization is significantly higher than that for a 6-exo cyclization, explaining the observed product selectivity. conicet.gov.ar

Table 2: Application of DFT in Mechanistic Studies of this compound Derivative Reactions

| Reaction Type | System Studied | Computational Method/Model | Key Finding from DFT |

|---|---|---|---|

| Photoredox Radical Cyclization | Bromodifluoroethylamines | wB97X-D/6-31G* | High energy barriers for competing 1,4- and 1,6-HAT pathways confirmed the favorability of the desired cyclization. nottingham.ac.uk |

| Radical Cyclization | Comparison of propyl vs. butyl radicals | M06-2X/6–311+G(2df,p)//M06-L/6-31G(d) | The free energy for the 5-exo cyclization transition state was found to be much higher than for the 6-exo cyclization, explaining product selectivity. conicet.gov.ar |

Applications and Functionalization Strategies of Bromodifluoroacetic Acid in Advanced Organic Synthesis

Building Block in Pharmaceutical Development and Drug Discovery

Bromodifluoroacetic acid is a pivotal building block in the pharmaceutical industry, contributing significantly to the synthesis of novel drug candidates. lookchem.com The incorporation of fluorine-containing groups, such as the difluoromethyl group, into organic molecules can dramatically alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making this compound a valuable tool for medicinal chemists. rsc.orgchemrxiv.org Its utility spans from the creation of new fluorinated bioactive compounds to the structural modification of existing drugs. lookchem.comrsc.org

The synthesis of fluorinated bioactive molecules is a cornerstone of modern drug discovery, and this compound serves as an essential source of fluorine. rsc.orgchemrxiv.org The presence of fluorine atoms can lower the basicity of amines and modulate properties like toxicity and lipophilicity, which are critical for developing effective therapeutic agents. rsc.orgchemrxiv.org

One key application is in the synthesis of aryl difluoromethyl ethers (OCF2H), a privileged functional group found in several blockbuster pharmaceuticals. rsc.org A streamlined, single-step approach uses this compound to convert a wide range of phenols into structurally diverse OCF2H-containing building blocks. rsc.orgrsc.org This method is notable for its broad functional group compatibility. rsc.org Examples of prominent drugs containing the OCF2H motif include the anti-inflammatory agent Roflumilast and the proton-pump inhibitor Pantoprazole. rsc.org

Furthermore, this compound is employed in the modular synthesis of complex fluorinated nitrogen-containing heterocycles. rsc.orgchemrxiv.org For instance, it is used as the fluorine source in a two-step, modular synthesis to create cyclic β-fluoroalkyl amines, which are valuable structures in medicinal chemistry due to fluorine's ability to tune conformation and bioavailability. rsc.orgchemrxiv.org This approach avoids the use of more hazardous fluorinating reagents. rsc.org

The table below summarizes key research findings on the synthesis of fluorinated molecules using this compound.

| Product Type | Starting Materials | Key Features of Synthesis | Source(s) |

| Aryl Difluoromethyl Ethers | Phenols, this compound | Single-step reaction, broad functional group compatibility. rsc.orgrsc.org | rsc.orgrsc.org |

| Cyclic β-Fluoroalkyl Amines | Primary Amines, Aldehydes, this compound | Modular two-step synthesis via photoredox catalysis. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |

| gem-Difluorinated Cyclopropanes | Alkenes, Sodium Bromodifluoroacetate | Biocatalytic approach with engineered myoglobin (B1173299) catalysts for high stereoselectivity. nih.gov | nih.gov |

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the rapid modification of complex molecules to optimize their pharmacological profiles. This compound has proven to be an exceptionally useful reagent for this purpose. rsc.orgchemrxiv.org It enables the direct introduction of difluoromethyl groups into advanced drug intermediates and existing drug molecules, facilitating structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.orgchemrxiv.org

A recently developed platform demonstrates the N-difluoromethylative dearomatization of N-heterocycles using inexpensive this compound at room temperature. chemrxiv.orgchemrxiv.org This transition-metal-free method is highly chemoselective, scalable, and has been successfully applied to the late-stage diversification of 18 commercial drug molecules. chemrxiv.orgchemrxiv.org The process works by forming an N-difluoromethylquinolinium salt intermediate through nucleophilic substitution, followed by decarboxylation. chemrxiv.org

Similarly, a photocatalytic method has been developed for the C2-alkylation of tryptophan residues in complex peptides using radical precursors derived from this compound. researchgate.net This visible-light-mediated reaction is operationally simple and tolerates diverse functionality, showcasing its potential for modifying peptides of biological significance. researchgate.net

| Drug/Molecule Class | Transformation | Reagent System | Key Outcome | Source(s) |

| N-Heterocycles (18 commercial drugs) | N-difluoromethylative dearomatization | This compound, K2CO3 | Creation of complex Het-NCF2H products with new functional groups. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |

| Peptides (containing Tryptophan) | C2-alkylation | This compound-derived radicals, photocatalyst | Late-stage modification of complex peptides under mild conditions. researchgate.net | researchgate.net |

| Phenols (including lignin-derived) | O-difluoromethylation | This compound | Effective late-stage diversification to produce aryl difluoromethyl ethers. rsc.orgrsc.org | rsc.orgrsc.org |

Synthesis of Fluorinated Bioactive Molecules

Reagent in Agrochemical Research

The unique properties imparted by fluorine are also highly sought after in the agrochemical sector. rsc.orgchemrxiv.org Fluorinated compounds often exhibit enhanced efficacy and stability, leading to the development of more potent herbicides and pesticides. researchgate.net this compound and its derivatives serve as key reagents in the synthesis of these advanced agrochemicals. rsc.orgchemrxiv.org

The difluoromethyl group (CF2H), in particular, has attracted considerable attention in agrochemical design. researchgate.net It can act as a lipophilic hydrogen bond donor and a bioisostere of functional groups like thiol or hydroxyl groups, potentially enhancing the biological activity of a pesticide or herbicide. researchgate.net Methods that enable the direct conversion of common functional groups, such as alcohols, into fluorinated motifs using reagents derived from this compound are valuable for the efficient discovery of new agrochemicals. kuleuven.be For example, a copper-catalyzed deoxytrifluoromethylation reaction using phenyl bromodifluoroacetate streamlines access to biologically active molecules relevant to agricultural chemists. kuleuven.be

Precursor for Specialty Chemicals and Materials

Beyond its roles in life sciences, this compound is a precursor for a variety of specialty chemicals and materials. lookchem.comorganic-chemistry.org Its reactivity allows it to be used in the synthesis of fluorinated polymers and other materials that may exhibit enhanced chemical resistance and thermal stability. organic-chemistry.org

A significant application of this compound is in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes. organic-chemistry.orgresearchgate.net These small, strained rings containing two fluorine atoms on the same carbon are important structural motifs in bioactive molecules and liquid crystalline materials. organic-chemistry.org

The synthesis is typically achieved by using sodium bromodifluoroacetate (BrCF2CO2Na), which is prepared from this compound. organic-chemistry.org This salt serves as an efficient difluorocarbene (:CF2) source under mild conditions. organic-chemistry.orgresearchgate.net The generated difluorocarbene then undergoes cycloaddition reactions with various alkenes and alkynes to produce the desired fluorinated cyclopropanes and cyclopropenes in high yields. organic-chemistry.org This method offers several advantages over using the chloro-analogue (ClCF2CO2Na), including lower reaction temperatures and easier handling due to its non-hygroscopic nature. organic-chemistry.orgresearchgate.net The protocol has been successfully applied to a range of substrates, including terminal and internal alkynes, to create gem-difluorocyclopropenes. organic-chemistry.org

The table below details the synthesis of gem-difluorocyclopropanes from various alkenes.

| Alkene Substrate | Reagent System | Temperature (°C) | Yield (%) | Source(s) |

| 1,1-Diphenylethene | BrCF2CO2Na, Diglyme (B29089) | 150 | 99 | researchgate.net |

| Styrene | BrCF2CO2Na, Diglyme | 150 | 95 | researchgate.net |

| (E)-Stilbene | BrCF2CO2Na, Diglyme | 150 | 98 | researchgate.net |

| Allyl Acetate | BrCF2CO2Na, Diglyme | 150 | 93 | researchgate.net |

| Vinyl Pinacol Borane | BrCF2CO2Na, Diglyme | 150 | 96 | researchgate.net |

This compound derivatives are also precursors for producing fluorinated sulfonic acid salts. google.com These salts can function as photoacid generators in materials science or as components of solid polymer electrolytes. google.com

A patented process describes the production of 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salts. The synthesis begins with the reduction of a this compound derivative to produce 2-bromo-2,2-difluoroethanol. google.com This alcohol intermediate then undergoes a sequence of esterification, sulfination, and oxidation to yield the final sulfonic acid salt. google.com This process allows for the convenient, high-yield production of these valuable fluorine-containing sulfonic acid onium salts on an industrial scale. google.com Sulfonic acid salts are widely used in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients, and having fluorinated versions expands the toolbox for materials and drug development. nih.gov

Synthesis of Fluorinated Cyclopropanes and Cyclopropenes

Difluoromethylation Strategies utilizing this compound

This compound serves as an efficient precursor for the difluoromethyl group in various organic transformations. Its utility stems from its commercial availability and role in generating key reactive intermediates for difluoromethylation.

Accessing Aryl Difluoromethyl Ethers

A significant application of this compound is in the synthesis of aryl difluoromethyl ethers (ArOCF2H), which are prevalent in many blockbuster pharmaceuticals. rsc.org A streamlined, one-step method has been developed for the difluoromethylation of a wide range of phenols using the inexpensive this compound. rsc.orgrsc.org This approach demonstrates broad functional group compatibility, making it suitable for the late-stage diversification of complex molecules, including lignin-derived monomers. rsc.org The reaction generally proceeds through the in-situ generation of difluorocarbene (:CF2) from this compound in the presence of a base. The nucleophilic phenolate (B1203915) ion then attacks the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether. rsc.org This method has been successfully applied to phenols containing sensitive functionalities like thiazole, azo, and amide groups, yielding the corresponding ethers in good to excellent yields. rsc.org

An expedient method for the ex-situ generation of difluoroiodomethane (B73695) (DFIM) from this compound and sodium iodide has also been reported. This DFIM is then used in a palladium-catalyzed difluoromethylation of aryl boronic acids and their derivatives, providing another route to aryl difluoromethyl ethers. au.dk

Dearomative Difluoromethylation of N-Heterocycles

A novel and broadly applicable technique for the dearomative difluoromethylation of various N-heterocyclic substrates has been established using this compound. chemrxiv.org This transition metal-free method operates at room temperature with potassium carbonate (K2CO3) as the base, producing a diverse range of complex N-difluoromethylated heterocycles (Het−NCF2H) that were previously difficult to access. chemrxiv.orgchemrxiv.org This strategy is scalable and tolerates a wide array of reactive functional groups with high chemoselectivity. chemrxiv.org It has been successfully applied to the late-stage diversification of numerous commercial drug molecules. chemrxiv.org

The mechanism involves the formation of an N-difluoromethylquinolinium salt as a key intermediate through nucleophilic substitution, followed by decarboxylation of the this compound. chemrxiv.orgchemrxiv.org The success of this N-difluoromethylative dearomatization is dependent on the nucleophilicity and steric environment of the nitrogen atom within the heteroarene ring. chemrxiv.org In some cases, this method allows for the incorporation of two difluoromethyl units into the N-heterocycle. chemrxiv.org

Difluoromethylation of Alcohols, Thiols, and Phenols

While the difluoromethylation of phenols with this compound is well-established, its application to alcohols and thiols presents different challenges due to differences in acidity. rsc.org The higher pKa of alkyl alcohols compared to phenols means that they are less effectively deprotonated under basic conditions. rsc.org However, research has shown that alcohols can react directly with difluorocarbene, generated from precursors like TMSCF2Br, without prior deprotonation. cas.cn This has enabled the development of methods for the difluoromethylation of primary, secondary, and even tertiary alcohols under mild, solvent-free mechanochemical conditions, providing the corresponding difluoromethyl ethers in excellent yields. chinesechemsoc.org

Chemoselective difluoromethylation can be achieved by tuning the reaction conditions. For instance, in a molecule containing both an alcohol and a phenol (B47542) group, weakly acidic conditions can selectively lead to the difluoromethylation of the alcohol's O–H bond, whereas basic conditions favor the difluoromethylation of the phenol. rsc.orgcas.cn

Visible-light photoredox catalysis offers another efficient one-pot method for the difluoromethylation of both phenols and thiophenols using this compound as the difluoromethylating agent. acs.org This protocol tolerates a wide range of functional groups and provides good yields of O- and S-difluoromethylated products. acs.org

Synthesis of Complex Fluorinated Heterocycles

This compound is a key fluorine source for the modular synthesis of various complex fluorinated heterocyclic compounds, which are highly sought after in medicinal and biological chemistry.

Cyclic β-Difluoroamines and Nitrogen-Containing Heterocycles

A modular, two-step synthesis has been developed to access cyclic β-fluoroalkyl amines. chemrxiv.orgrsc.org This method utilizes a photoredox-catalyzed cyclization and hydrogen atom transfer reaction of bromodifluoroethylamines. nottingham.ac.ukacs.org The necessary bromodifluoroethylamine precursors are prepared through a three-component coupling reaction involving primary amines, aldehydes, and this compound, which serves as the source of the bromodifluoromethyl group. chemrxiv.orgacs.orgrsc.org This approach is significant as it provides access to functionalized cyclic fluorinated amines, which are valuable for drug discovery, without relying on hazardous fluorinating reagents like DAST or lengthy synthetic sequences. rsc.orgrsc.orgchemrxiv.org The reaction is initiated by visible light and has been shown to be applicable to a range of alkenyl and alkynyl amines. nottingham.ac.uk

Difluoroalkylated Isoquinolines

This compound derivatives are instrumental in the synthesis of 1-difluoroalkylated isoquinolines. nih.gov One general method involves a palladium-catalyzed radical cascade difluoroalkylation-cyclization of vinyl isocyanides with bromodifluoroacetic derivatives. nih.govrsc.org This reaction proceeds to form the difluoroalkylated cyclization products which can be further converted into other valuable gem-difluoro-containing compounds. nih.gov

Another approach utilizes a copper/B2pin2 system to promote the cyclization of vinyl isocyanides with bromodifluoroacetic derivatives, which also yields various 1-difluoroalkylated isoquinolines. mdpi.com Mechanistic studies suggest that this transformation likely proceeds through a tandem radical cyclization process and can also be promoted by visible light. mdpi.com

Environmental Fate and Toxicological Research on Bromodifluoroacetic Acid

Environmental Occurrence and Formation as a Haloacetic Acid (HAA)

Bromodifluoroacetic acid is recognized as a disinfection byproduct (DBP), a group of compounds formed during water treatment processes. wikipedia.orgnih.gov Haloacetic acids, in general, are some of the most prevalent classes of DBPs found in treated drinking water. wikipedia.org

Formation in Disinfection By-products

The formation of this compound and other haloacetic acids is an unintended consequence of water disinfection. nih.gov When disinfectants like chlorine are introduced into water, they react with naturally occurring organic matter (NOM) present in the source water. nih.govgov.nl.ca If bromide ions are also present in the water, they can be oxidized to form reactive bromine species, which then participate in the formation of brominated DBPs, including this compound. nih.gov The concentration of bromide ions, pH, temperature, and the duration of disinfectant contact all influence the types and quantities of HAAs formed. nih.govgov.nl.ca

The general chemical reaction for the formation of HAAs can be summarized as:

Disinfectant + Natural Organic Matter + [Bromide] → Haloacetic Acids + Other Disinfection By-products

Several haloacetic acids have been identified in disinfected water, with regulations often focusing on a specific group. For instance, the U.S. Environmental Protection Agency (EPA) regulates a group of five HAAs known as HAA5, which includes chloroacetic acid, dichloroacetic acid, trichloroacetic acid, bromoacetic acid, and dibromoacetic acid. wikipedia.org A broader group, HAA9, includes the HAA5 compounds plus bromochloroacetic acid, bromodichloroacetic acid, dibromochloroacetic acid, and tribromoacetic acid. gov.nl.ca While not always explicitly included in these regulated groups, this compound is part of the larger family of HAAs that can be generated during disinfection.

Presence in Environmental Matrices

As a consequence of its formation during water treatment, this compound can be found in various environmental compartments. Its primary matrix of concern is treated drinking water. wikipedia.orgepa.gov From there, it can be introduced into aquatic environments through the discharge of treated wastewater. engineering.org.cn The persistence of HAAs in water is notable, as they are chemically stable. wikipedia.org Studies have shown that the total levels of HAAs in drinking water are not significantly reduced by boiling. wikipedia.org

The presence of various HAAs in different water sources highlights the widespread nature of these disinfection by-products. The specific concentrations and types of HAAs, including this compound, will vary depending on the source water quality and the treatment processes employed.

Degradation Pathways and Environmental Persistence

The environmental fate of this compound is determined by its resistance to degradation. The carbon-fluorine bonds in its structure are particularly strong, contributing to its persistence.

Biotransformation Studies

Information specifically on the biotransformation of this compound is limited in the provided search results. However, the general persistence of per- and polyfluoroalkyl substances (PFAS), a broader category to which this compound belongs, suggests that it is likely to be resistant to microbial degradation.

Chemical Degradation Processes

Detailed studies on the specific chemical degradation pathways of this compound under typical environmental conditions are not extensively covered in the search results. However, its stability as a haloacetic acid suggests a low potential for abiotic degradation processes like hydrolysis. wikipedia.org Advanced oxidation processes, which are sometimes used in water treatment, could potentially degrade this compound, but specific data is not available.

Toxicological Research Methodologies and Findings

Toxicological research on haloacetic acids, including this compound, utilizes both in vitro and in vivo models to understand their potential health effects. nih.gov These studies are crucial for assessing the risks associated with exposure to these compounds in drinking water.

Animal studies have been fundamental in evaluating the toxicity of various HAAs. wikipedia.org For example, research on compounds structurally related to this compound, such as bromodichloroacetic acid, has provided insights into the potential carcinogenicity of this class of compounds. In studies with F344/NTac rats, there was clear evidence of carcinogenic activity of bromodichloroacetic acid in females, based on increased incidences of mammary gland fibroadenoma and carcinoma. nih.gov In B6C3F1/N mice, there was clear evidence of carcinogenic activity in males, with increased incidences of hepatocellular carcinoma and hepatoblastoma. nih.gov

The table below summarizes some of the findings for a related haloacetic acid, bromodichloroacetic acid, which can inform the potential toxicological profile of this compound.

| Compound | Animal Model | Observed Effects |

|---|---|---|

| Bromodichloroacetic acid | Female F344/NTac rats | Increased incidences of fibroadenoma and carcinoma of the mammary gland. nih.gov |

| Bromodichloroacetic acid | Male B6C3F1/N mice | Increased incidences of hepatocellular carcinoma and hepatoblastoma. nih.gov |

| Bromodichloroacetic acid | Female B6C3F1/N mice | Increased incidences of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma. nih.gov |

Epidemiological studies have also investigated the association between exposure to disinfection by-products as a whole and various health outcomes in human populations. nih.gov These studies often look at populations consuming chlorinated water and have suggested a potential link to an increased risk of certain cancers, such as bladder cancer. nih.gov However, a significant challenge in these studies is isolating the effects of individual DBP species. nih.gov

Comparative Toxicology with Other Haloacetic Acids

Haloacetic acids (HAAs) are a class of chemical compounds that can form as by-products during water disinfection processes. nih.gov this compound belongs to this family, which includes various other compounds where halogen atoms like chlorine, bromine, or iodine are substituted onto an acetic acid backbone. nih.gov The toxicity of haloacetic acids can vary significantly based on the type and number of halogen substitutions.

Generally, the dihaloacetic acids are recognized as male reproductive toxicants in animal models, particularly in rats and mice. nih.gov For instance, studies on dibromoacetic acid (DBA) and dichloroacetic acid (DCA) have demonstrated these effects. nih.gov In comparison, specific toxicological data for this compound is less comprehensive.

Research on a range of haloacetates has revealed differences in potency and efficacy in inducing biological effects. For example, in studies of peroxisome proliferation in rat hepatocytes, the potency varied with the type and extent of halogen substitution. nih.gov Within the monohalo-substituted series, the order of potency was found to be iodo > bromo > chloro, with the fluoro analog being largely inactive. nih.gov For di- and tri-haloacetates, the potency was generally similar, with difluoroacetate (B1230586) and dibromoacetate showing a marked induction of peroxisomal enzymes. nih.gov

The National Toxicology Program (NTP) has evaluated several HAAs and concluded that there is sufficient evidence of carcinogenicity in experimental animals for compounds like bromochloroacetic acid (BCA), bromodichloroacetic acid (BDCA), dibromoacetic acid (DBA), and dichloroacetic acid (DCA), all of which have been shown to induce tumors in rodents. nih.gov

In Vitro and In Vivo Toxicological Assessments

Detailed in vitro and in vivo toxicological assessments specifically for this compound are not extensively available in public literature. fluorochem.co.ukspectrumrx.com Safety Data Sheets for the compound often state that no toxicological data is available. fluorochem.co.ukcymitquimica.com

However, toxicological assessments of other haloacetic acids can provide a comparative context. In vitro studies using primary rat hepatocytes have been employed to examine the structure-activity relationships of various haloacetates in inducing peroxisome proliferation. nih.gov These studies tested haloacetates with different halogen substitutions (iodo, bromo, chloro, and fluoro) and degrees of substitution (mono, di, and tri). nih.gov Significant differences in potency and efficacy were observed, with difluoroacetate and dibromoacetate being potent inducers of peroxisomal palmitoyl-CoA oxidation. nih.gov

In vivo studies on other haloacetic acids have identified specific target organs and effects. For example, studies on male rats exposed to dibromoacetic acid via gavage showed histopathological evidence of altered spermatid development. who.int Similarly, studies on bromochloroacetic acid in rats indicated adverse reproductive outcomes at certain concentrations, such as a decrease in the number of live fetuses per litter. who.int For bromodichloroacetic acid, while no in vivo toxicity studies of the compound administered alone were available, it was noted that its metabolism might differ qualitatively and quantitatively from other HAAs, potentially leading to different toxic effects. nih.govnih.gov

Endpoints of Toxicological Relevance (e.g., Hepatotoxicity, Reproductive Effects, Genotoxicity)

While specific data for this compound on key toxicological endpoints is limited, research on related haloacetic acids highlights several areas of concern.

Hepatotoxicity: Liver toxicity is a known effect of several haloacetic acids. nih.gov Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) are recognized as hepatocarcinogenic in rodents. nih.gov DCA has been shown to cause hepatomegaly, cytomegaly, and glycogen (B147801) accumulation in the hepatocytes of mice. nih.gov The hepatotoxic effects of compounds like dibromoacetic acid and dichloroacetic acid are thought to be partly mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Reproductive Effects: Several dihaloacetic acids have been identified as male reproductive toxicants. nih.gov Studies in male rats have shown that dibromoacetic acid can cause delayed or altered spermiation. who.int However, in one study, no significant effects on reproductive outcomes were seen in females inseminated with sperm from males treated with dibromoacetic acid. who.int For monobromoacetic acid, a study involving a single gavage dose to male rats found no adverse reproductive effects on endpoints such as organ weights, sperm parameters, or seminiferous tubule histology. who.int

Genotoxicity: The genotoxicity of haloacetic acids varies. Bromochloroacetic acid has produced positive results for inducing DNA damage in Chinese hamster ovary cells. nih.gov It has also been shown to cause a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver DNA of mice, which is a marker of oxidative DNA damage. nih.gov In contrast, data for monobromoacetic acid has been mixed. who.int Chlorodibromoacetic acid was found to be positive in the comet assay, although it was the least potent among nine other haloacetic acids tested. nih.gov

Mechanistic Toxicology (e.g., Oxidative Stress, Peroxisome Proliferation Induction)

The mechanisms underlying the toxicity of haloacetic acids are believed to involve processes such as oxidative stress and the induction of peroxisome proliferation.

Oxidative Stress: There is evidence that some haloacetic acids can induce oxidative stress, leading to cellular damage. Bromoacetic acid has been shown to cause oxidative stress in the kidneys of chickens by disrupting mitochondrial function and the Nrf2 antioxidant pathway. nih.gov Similarly, bromochloroacetic acid has been demonstrated to cause oxidative damage to DNA in the livers of mice, as indicated by increased levels of 8-OHdG adducts. nih.gov This DNA damage from oxidative stress may contribute to the hepatocarcinogenicity of these chemicals. nih.gov

Peroxisome Proliferation Induction: Peroxisome proliferators are a structurally diverse group of chemicals that can cause a significant increase in the size and number of peroxisomes in the liver cells of rodents. iarc.fr This response is typically accompanied by the induction of enzymes involved in the peroxisomal fatty acid β-oxidation cycle. iarc.fr The induction of peroxisome proliferation via the activation of the peroxisome proliferator-activated receptor alpha (PPARα) has been proposed as a mechanism for the hepatocarcinogenic action of compounds like trichloroacetate (B1195264) (TCA) and dichloroacetate (B87207) (DCA). nih.gov In vitro studies on a series of haloacetates showed that difluoroacetate and dibromoacetate were particularly effective at inducing peroxisomal palmitoyl-CoA oxidation in rat hepatocytes, suggesting a significant interaction with this pathway. nih.gov The induction of peroxisome proliferation is a key event in the proposed mechanism of liver tumor formation for these compounds in rodents. iarc.fr